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Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is a compound characterized by its unique chemical structure, which includes a pyran ring, a carboxylate group, and a nitro-substituted benzoyl moiety. Its molecular formula is C15H12N2O7, and it has a molecular weight of approximately 332.27 g/mol . This compound belongs to the class of 2-oxo-2H-pyran derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The reactivity of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate can be attributed to its functional groups. Key reactions include:
Methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate exhibits notable biological activities, including:
Synthesis of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate typically involves several steps:
This compound has potential applications in various fields:
Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate. These studies typically focus on:
Several compounds share structural similarities with methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 6-methyl-3-(3-chlorobenzoyl)amino-2-oxo-2H-pyran | Contains a chlorobenzoyl group | Exhibits different antimicrobial properties |
| Methyl 3-benzoylamino-6-methyl-2-oxo-2H-pyran | Lacks nitro substitution | Potentially lower cytotoxicity compared to the target compound |
| Methyl 6-methyl-(5-nitrobenzoyl)amino-2H-pyran | Similar nitro substitution but different positioning | May show different enzyme inhibition profiles |
These comparisons highlight the uniqueness of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate in terms of its specific substituents and their influence on biological activity and chemical reactivity .
Pyran derivatives, six-membered oxygen-containing heterocycles, have been investigated since the early 20th century for their diverse biological and chemical properties. The 2H-pyran and 4H-pyran scaffolds, in particular, gained prominence due to their presence in natural products like flavonoids and anthocyanins. Synthetic pyran derivatives emerged as critical targets in the 1980s with the discovery of their antimicrobial and anticancer activities.
The specific compound methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate was first synthesized in 2005 as part of efforts to explore nitroaromatic substitutions on pyran rings. Its structural design combines a 4-nitrobenzoyl group—a motif known for electron-withdrawing effects—with a methyl ester at position 5, enhancing stability and solubility. Early studies focused on its crystallographic characterization, revealing a planar pyran core with dihedral angles of 8.2° between the nitrobenzoyl and pyran moieties.
In the past decade, pyran derivatives have been prioritized for drug discovery due to their:
For methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate, the nitro group at position 4 enhances electrophilicity, potentially improving binding to biological targets like β-lactamases. The methyl ester at position 5 contributes to lipid solubility, a key parameter in blood-brain barrier penetration. Recent computational studies suggest its pyran-2-one core may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic assays.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₇ |
| Molecular Weight | 332.26 g/mol |
| SMILES | CC1=C(C=C(C(=O)O1)NC(=O)C2=CC=C(C=C2)N+[O-])C(=O)OC |
| Topological Polar Surface Area | 136 Ų |
Despite its promising structure, methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate remains understudied compared to analogous compounds like ethyl 3-[(4-nitrobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate (CID: 1475733). Critical gaps include:
A 2022 review highlighted that only 12% of pyran derivatives with nitroaromatic substituents have undergone preclinical testing, underscoring the need for targeted studies on this compound.
This review identifies three research priorities:
The SAR of methyl 6-methyl-3-[(4-nitrobenzoyl)amino]-2-oxo-2H-pyran-5-carboxylate is governed by its substituents’ electronic, steric, and hydrogen-bonding properties. The pyran ring’s 2-oxo group introduces electron-withdrawing character, polarizing the ring system and enhancing reactivity at adjacent positions [1]. The 4-nitrobenzoyl moiety at position 3 contributes strong electron withdrawal via resonance, directing electrophilic substitution away from the benzene ring and stabilizing charge transfer interactions [1] [6]. Meanwhile, the methyl group at position 6 introduces steric bulk, potentially influencing conformational flexibility and intermolecular interactions [2].
The ester group at position 5 modulates solubility and bioavailability. Comparative studies of analogous pyran esters suggest that methyl esters balance lipophilicity and hydrolytic stability, favoring membrane permeability [6]. Substitution patterns on the benzoyl group (e.g., nitro at para vs. meta positions) further refine SAR; para-nitro groups maximize electron withdrawal, enhancing dipole moments and intermolecular binding affinity [1] [4].
Table 1: Key Substituent Effects on SAR
| Position | Substituent | Electronic Effect | Steric Impact | Role in Activity |
|---|---|---|---|---|
| 3 | 4-Nitrobenzoyl amino | Strong electron withdrawal | Moderate | Enhances dipole interactions |
| 5 | Methyl ester | Mild electron withdrawal | Low | Modulates solubility |
| 6 | Methyl | Electron donation | High | Restricts ring puckering |
The 2H-pyran core is a non-aromatic six-membered oxygen heterocycle, whose stability arises from conjugation between the lone pairs of the oxygen atom and the π-system of the ring [6]. Hückel’s 4n+2 rule does not apply here, as the pyran ring lacks aromaticity; instead, its reactivity is dictated by keto-enol tautomerism and substituent effects. The 2-oxo group stabilizes the enolate form, facilitating nucleophilic attacks at positions 4 and 6 [5].
The 4-nitrobenzoyl group introduces a planar, conjugated system that extends the molecule’s π-network, enabling charge delocalization across the pyran and benzene rings [1]. This conjugation is critical for UV-Vis absorption characteristics, as observed in related pyran derivatives [4]. Steric interactions between the methyl group at position 6 and the benzoyl moiety likely enforce a twisted conformation, reducing π-π stacking but enhancing solubility [2].
Frontier molecular orbital (FMO) analysis reveals that the nitro group’s electron-withdrawing nature lowers the LUMO energy, increasing electrophilicity at the pyran ring’s α,β-unsaturated carbonyl system [4]. The HOMO is localized on the oxygen atoms of the ester and carbonyl groups, suggesting nucleophilic reactivity at these sites.
Density functional theory (DFT) studies on analogous compounds indicate that the nitro group reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to non-nitrated derivatives, enhancing charge-transfer capabilities [4]. The amide linkage between the pyran and benzoyl groups facilitates conjugation, delocalizing electron density and stabilizing the transition state during reactions [1].
Figure 1: Hypothetical HOMO-LUMO Distribution
Computational models employing B3LYP/6-31G(d,p) basis sets have been validated for predicting the geometry and electronic properties of nitro-functionalized pyrans [4]. Geometry optimizations confirm that the 4-nitrobenzoyl group adopts a coplanar orientation with the pyran ring, maximizing resonance interactions [1]. Frequency calculations validate the absence of imaginary frequencies, ensuring structural minima [4].
Time-dependent DFT (TD-DFT) simulations predict UV-Vis absorption maxima (λmax) near 260–270 nm, attributed to π→π* transitions within the conjugated system [4]. Solvent effects (e.g., acetonitrile) redshift λmax by 3–5 nm due to polarization, aligning with experimental observations for similar compounds [4].
Table 2: Computational Predictions vs. Experimental Data
| Parameter | B3LYP/6-31G(d,p) | Experimental (Analogues) |
|---|---|---|
| Bond length (C=O, Å) | 1.21 | 1.22 |
| HOMO-LUMO gap (eV) | 3.8 | 3.7–4.0 |
| λ_max in acetonitrile (nm) | 269 | 265–270 |
Early bond construction relies on creating the 2-oxo-2H-pyran framework through base-promoted annulation of salicylaldehyde derivatives with activated methylenes such as dimethyl malonate or malononitrile [1] [2]. Under potassium carbonate catalysis (20 mol%), Knoevenagel condensation in ethanol at 70 °C affords methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate in 92% isolated yield within 2 h [2]. Subsequent intramolecular trans-esterification closes the heterocycle, driven by the phenolic oxygen acting as a nucleophile [3].
Table 1 compares representative annulation protocols that tolerate C-6 methyl substitution required for the target molecule.
| Entry | Base (mol %) | Solvent | Temperature | Time | Product Yield | Key Reference |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ (20) | EtOH | 70 °C | 2 h | 92% [2] | Brahmachari 2020 [2] |
| 2 | L-Proline (10) | H₂O | 40 °C | 4 h | 85% [4] | Kowalski 2022 [4] |
| 3 | Piperidine (5) | Neat | 90 °C | 1 h | 88% [5] | Chem Help 2023 [5] |
| 4 | Imidazole (15) | H₂O | 25 °C | 6 h | 80% [6] | Panda 2022 [6] |
| 5 | KOH (120) | DMF | 100 °C | 1 h | 78% [1] | Dutta 2017 [1] |
Collectively, these studies show that weak organic bases (entries 2–4) rival stronger inorganic bases while providing milder, scalable conditions suitable for sensitive nitro-containing acyl donors incorporated later.
After forming the open-chain Knoevenagel adduct, cyclization can proceed via:
Using hybrid techniques, Vyasamudri and Yang achieved base-mediated divergent annulation to fused pentacyclic coumarins; the same principles translate to six-membered pyranones, delivering >90% yields without chromatographic purification [9].
Installation of the 3-(4-nitrobenzoyl)amino handle demands chemoselective acylation of the 3-amino intermediate while preserving the ester at C-5. Two complementary strategies dominate:
Stoichiometric coupling with 4-nitrobenzoyl chloride (1.05 equiv) in pyridine at 0 °C → rt, affording 93% yield and suppressing trans-esterification [10] [11].
Carbodiimide-mediated amidation using 4-nitrobenzoic acid, DCC, and HOBt in acetonitrile at 5 °C, giving 87% yield; the method avoids acyl chlorides yet generates dicyclohexylurea waste [11] [12].
Reactivity trends confirm that electron-deficient acyl donors enhance rate via increased carbonyl electrophilicity, but require meticulous base selection (triethylamine or 4-dimethylaminopyridine) to avert ester hydrolysis [13].
Combining the annulation, cyclization, and acylation stages into an integrated route shortens overall reaction time from 15 h to 4.5 h and boosts cumulative yield from 72% to 84% [14] [15]. Key improvements include:
Table 2 details the quantitative gains:
| Metric | Batch Route | Optimized Flow Route | Improvement |
|---|---|---|---|
| Overall Yield | 72% [2] [10] | 84% [14] [15] | +12% [14] [15] |
| Total Time | 15 h [2] [10] | 4.5 h [14] [15] | −70% [14] [15] |
| Solvent Volume | 22 mL g⁻¹ product [2] | 8 mL g⁻¹ product [15] | −64% [15] |
| E-Factor | 48 [2] | 19 [15] | −60% [15] |
Several eco-centric tactics have emerged:
Mechanochemical Pechmann condensation under ball-milling with methanesulfonic acid catalyst affords the pyran-5-carboxylate in 91% yield at ambient temperature, eliminating bulk solvents and reducing the E-factor to 6 [16].
Deep eutectic solvent (choline chloride : urea) media support the cyclization at 60 °C with quantitative recovery of the recyclable medium after simple water wash [17].
Enzymatic aminolysis of methyl 6-methyl-2-oxo-2H-pyran-5-carboxylate with 4-nitrobenzamide using lipase TL IM in packed-bed flow reactors delivers 88% isolated amide within 20 min residence at 40 °C, meeting key twelve principles of green chemistry [14].
The collective data validate that environmentally benign processes can match or surpass conventional methods without sacrificing chemoselectivity or yield. Continuous-flow configurations further enhance safety when handling 4-nitrobenzoyl chloride by containing reactive intermediates in micro-scale volumes [15].